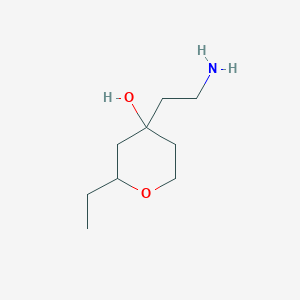
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol is a chemical compound with the molecular formula C8H15N3O It features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often prioritize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites.
Imidazole: The parent compound, used in various chemical and biological applications.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Uniqueness
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups with the imidazole ring makes it versatile for various applications, distinguishing it from other imidazole derivatives .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(2,3-dimethylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-10-5-7(11(6)2)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
InChI Key |
YKXHZGMRDRPJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




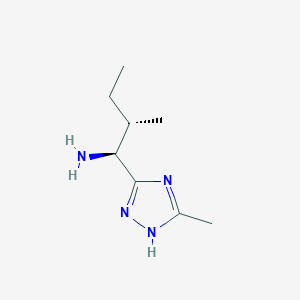
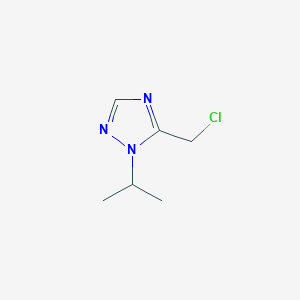
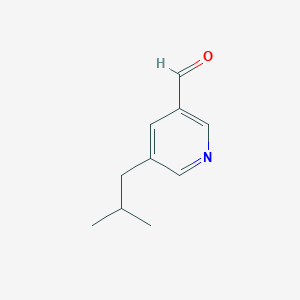
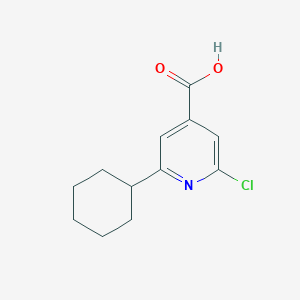

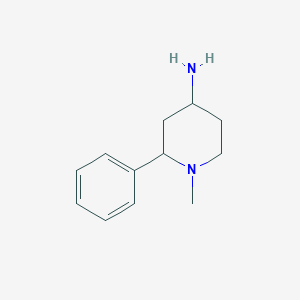

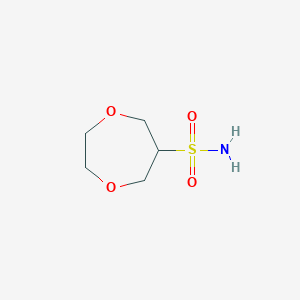
![4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B15257584.png)
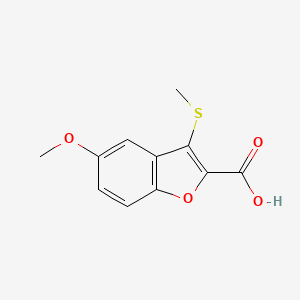
methanol](/img/structure/B15257588.png)
